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Core Science & Biosynthesis

Foundational

Chemical Properties and Therapeutic Potential of 2-(4-Chlorophenyl)thionicotinic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. When functionalized with a 4-chlorophenyl moiety—either as an S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. When functionalized with a 4-chlorophenyl moiety—either as an S-aryl thioether or cyclized into a 2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one architecture—the resulting derivatives exhibit profound pleiotropic biological activities. This technical guide provides an in-depth analysis of the chemical dynamics, structural properties, and validated synthetic workflows for 2-(4-chlorophenyl)thionicotinic acid derivatives. Furthermore, we decode the mechanistic pathways driving their anti-kinetoplastid and vasorelaxant efficacies.

Pharmacophore Rationale & Chemical Dynamics

Tautomerism and Structural Geometry

Understanding the baseline reactivity of the thionicotinic acid precursor is critical for rational drug design. X-ray crystallographic data reveals that in the solid state, neutral thionicotinic acid exists predominantly as the thione tautomer rather than the thiol form [1]. This tautomeric preference significantly influences its nucleophilic attack trajectory during cyclization reactions.

The 4-Chlorophenyl Advantage

The integration of a 4-chlorophenyl group into the thionicotinic acid framework serves three distinct chemical purposes:

  • Electronic Inductive Effects: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which stabilizes intermediate transition states during intramolecular cyclization.

  • Halogen Bonding: The anisotropic distribution of electron density around the chlorine atom creates a "sigma-hole," enabling highly directional halogen bonding with target protein residues (e.g., backbone carbonyls in parasitic enzymes).

  • Lipophilicity (LogP Enhancement): The bulky, hydrophobic nature of the chlorophenyl ring enhances membrane permeability, a critical factor for penetrating the complex cell envelopes of kinetoplastid parasites like Trypanosoma brucei.

Synthetic Methodologies: The T3P Paradigm

Historically, the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones via the condensation of N-aryl imines with thionicotinic acid was plagued by low yields. Thermal methods often failed due to the low nucleophilicity of the thione tautomer and the thermal instability of N-aryl imines [2].

To overcome this, modern workflows utilize T3P (Propylphosphonic anhydride) . As a mild, low-toxicity coupling agent, T3P acts as a water scavenger and carboxylic acid activator, allowing the reaction to proceed efficiently at room temperature without the need for strictly anhydrous solvents [1].

Experimental Workflow: T3P-Promoted Cyclization

Causality Note: Why T3P in 2-MeTHF? T3P rapidly converts the carboxylic acid into a highly reactive mixed anhydride. 2-Methyltetrahydrofuran (2-MeTHF) is chosen as a green, biorenewable solvent that provides excellent solubility for the iminium intermediates while phase-separating easily during aqueous workup.

Self-Validating Step-by-Step Protocol:

  • Reagent Assembly: To a highly stirred solution of 2-methyltetrahydrofuran (2.3 mL), add equimolar amounts (6.0 mmol) of N-phenyl-1-(4-chlorophenyl)methanimine and thionicotinic acid. Validation: The suspension will remain slightly heterogeneous, indicating the thione tautomer's limited solubility.

  • Base Addition: Inject pyridine (36.0 mmol, 6 eq.). Causality: Pyridine deprotonates the thionicotinic acid, shifting the equilibrium toward the more nucleophilic thiolate/carboxylate form, resulting in a clear solution.

  • Activation: Slowly add T3P (50 wt% in 2-MeTHF; 18.0 mmol, 3 eq.) at room temperature. Validation: A mild exotherm will be observed, confirming the formation of the activated mixed anhydride.

  • Reaction Monitoring: Stir at room temperature for 12–18 hours. Validation: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the distinct yellow imine spot and the emergence of a highly UV-active product spot confirms total conversion.

  • Workup & Isolation: Quench the reaction by pouring it into a separatory funnel containing dichloromethane (20 mL) and water (10 mL). Extract the organic layer, wash with brine, and concentrate under reduced pressure.

  • Purification: Crystallize the crude residue from hot ethanol. Validation: The formation of analytically pure, needle-like crystals inherently validates the structural integrity of the 2-(4-chlorophenyl)thiazin-4-one derivative.

G A Thionicotinic Acid + 4-Cl-Phenyl Imine B T3P Activation (Room Temp) A->B Pyridine, 2-MeTHF C Iminium Ion Intermediate B->C -H2O D Intramolecular Cyclization C->D E Pyrido-thiazin-4-one Derivative D->E High Yield

Caption: T3P-promoted cyclization workflow for 4-chlorophenyl thiazin-4-one derivatives.

Biological Activity & Mechanistic Pathways

Anti-Kinetoplastid Activity (Trypanosoma brucei)

The 2-(4-chlorophenyl)-substituted pyrido[3,2-e][1,3]thiazin-4-one derivatives have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Sleeping Sickness. Mechanistic studies reveal that these compounds halt parasite growth by delaying mitochondrial division and inducing severe endocytosis defects, ultimately preventing the completion of cytokinesis [1].

Vasorelaxation and Antioxidant Properties

While the 4-chlorophenyl substitution is heavily optimized for anti-parasitic targeting, the foundational thionicotinic acid scaffold is inherently capable of potent vasorelaxation. Analogous derivatives (such as 1-adamantylthionicotinic acid) exhibit maximal vasorelaxation in a dose-dependent manner [3].

Mechanism of Action: The vasorelaxation is mediated by the functional endothelium. The thionicotinic acid derivatives stimulate the partial synthesis of Nitric Oxide (NO) via Endothelial Nitric Oxide Synthase (eNOS) and Prostacyclin (PGI2) via the Cyclooxygenase (COX) pathway. Causality & Validation: This dual-pathway mechanism is validated by synergistic inhibition; the application of L-NAME (an eNOS inhibitor) and Indomethacin (a COX inhibitor) leads to the complete loss of vasorelaxant activity [3].

G A Thionicotinic Acid Derivatives B Endothelial Cells A->B Stimulates C eNOS Activation B->C D COX Pathway B->D E Nitric Oxide (NO) C->E Inhibited by L-NAME F Prostacyclin (PGI2) D->F Inhibited by INDO G Vasorelaxation E->G cGMP dependent F->G cAMP dependent

Caption: Endothelium-dependent vasorelaxation pathways mediated by thionicotinic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative performance of thionicotinic acid derivatives across different biological assays, highlighting the versatility of the scaffold.

Compound / DerivativeTarget / AssayActivity MetricKey Observation
2-(4-Chlorophenyl)-thiazin-4-one T. brucei Growth InhibitionIC₅₀ < 50 µMInduces fatal cytokinesis and mitochondrial division defects.
1-Adamantylthionicotinic acid Rat Thoracic Aorta (Vasorelaxation)ED₅₀ = 21.3 nMHighly potent vasorelaxant; completely inhibited by L-NAME + INDO.
1-Adamantylthionicotinic acid DPPH Radical Scavenging33.20% at 333 µg/mLExhibits strong antioxidant properties alongside vasorelaxation.
Thioamide Analog DPPH Radical Scavenging0.57% at 333 µg/mLConversion of the carboxylic acid to an amide drastically reduces antioxidant capacity.

Conclusion

The 2-(4-chlorophenyl)thionicotinic acid derivatives represent a highly tunable class of therapeutic agents. By leveraging the T3P-promoted cyclization methodology, researchers can bypass the historic limitations of thione-tautomer nucleophilicity to achieve high-yield, room-temperature synthesis. Whether deployed as anti-kinetoplastid agents disrupting parasitic cytokinesis or explored for their underlying NO/PGI2-mediated vasorelaxant properties, this scaffold offers a robust foundation for next-generation drug discovery.

Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of Thionicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of thionicotinic acid. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to guide experimental design and data interpretation.

Thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and other functional materials. Its structural complexity, particularly its tautomeric nature, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide is structured to provide a logical workflow for the spectroscopic analysis of this important molecule.

The Structural Foundation: Tautomerism in Thionicotinic Acid

A critical aspect of thionicotinic acid's chemistry is its existence in tautomeric forms: the thiol and the thione. X-ray crystallography studies have definitively shown that in its neutral, solid state, thionicotinic acid predominantly exists as the thione tautomer (1H-2-thioxo-pyridine-3-carboxylic acid). This structural preference significantly influences its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. For thionicotinic acid, both ¹H and ¹³C NMR are indispensable for confirming the thione tautomer and elucidating the electronic environment of the pyridine ring.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR protocol is fundamental to obtaining high-quality data.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of thionicotinic acid.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is crucial as it can influence the position of exchangeable protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure the reproducibility of chemical shifts.

    • ¹H NMR Acquisition:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans (NS): 16-64 scans are typically sufficient.

      • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of thionicotinic acid in its thione form will exhibit characteristic signals for the three aromatic protons and the two exchangeable protons (N-H and COOH).

  • Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the thione and carboxylic acid groups.

  • Exchangeable Protons: The protons of the N-H and COOH groups will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The presence of the N-H proton signal is a key indicator of the thione tautomer.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework.

  • Carbonyl and Thiocarbonyl Carbons: The most downfield signals will correspond to the carboxylic acid carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S). The chemical shift of the C=S carbon is particularly diagnostic of the thione tautomer and is expected to be significantly downfield.

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbon attached to the thione group will be notably deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For thionicotinic acid, the IR spectrum provides direct evidence for the carboxylic acid and the thione moieties.

Experimental Protocol for IR Analysis

For solid samples like thionicotinic acid, the following sample preparation methods are common:

Methodology:

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

IR Spectral Interpretation

The IR spectrum of thionicotinic acid will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3000N-H stretchConfirms the presence of the thione tautomer.
2500-3300 (broad)O-H stretch (carboxylic acid)Characteristic of a hydrogen-bonded carboxylic acid dimer.
~1700C=O stretch (carboxylic acid)Indicates the presence of the carboxyl group.
~1200-1300C=S stretchA key indicator of the thione functional group.
1550-1600C=C and C=N stretchingAromatic ring vibrations.

The broadness of the O-H stretch is a hallmark of the strong hydrogen bonding present in the dimeric form of the carboxylic acid in the solid state. The presence of a distinct N-H stretching vibration further solidifies the assignment of the thione tautomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like thionicotinic acid, as it is likely to produce a prominent molecular ion or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and generate a characteristic fragmentation pattern that can be used for structural confirmation.

Mass Spectral Interpretation

The mass spectrum of thionicotinic acid (Molecular Weight: 155.17 g/mol ) is expected to show:

  • Molecular Ion Peak (M⁺˙): A peak at m/z 155.

  • Pseudomolecular Ion Peaks: In ESI, peaks at m/z 156 ([M+H]⁺) in positive ion mode or m/z 154 ([M-H]⁻) in negative ion mode are expected.

Common Fragmentation Pathways for Carboxylic Acids:

  • Loss of H₂O: A fragment ion corresponding to [M-18]⁺˙.

  • Loss of OH: A fragment ion corresponding to [M-17]⁺.

  • Loss of COOH: A fragment ion corresponding to [M-45]⁺.

The fragmentation pattern of thionicotinic acid will also be influenced by the pyridine ring and the thione group, leading to a unique fingerprint that can be used for its identification.

Integrated Analytical Workflow

For a comprehensive and unambiguous structural elucidation of thionicotinic acid and its derivatives, an integrated analytical approach is paramount. The relationship between these core spectroscopic techniques can be visualized as a synergistic workflow.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR 1H NMR C_NMR 13C NMR Structural_Elucidation Complete Structural Elucidation H_NMR->Structural_Elucidation Proton Environment Coupling Network C_NMR->Structural_Elucidation Carbon Skeleton IR FT-IR IR->Structural_Elucidation Functional Groups MS High-Resolution MS MSMS Tandem MS (MS/MS) MS->MSMS MS->Structural_Elucidation Molecular Weight MSMS->Structural_Elucidation Fragmentation Pattern Thionicotinic_Acid Thionicotinic Acid Sample Thionicotinic_Acid->H_NMR Thionicotinic_Acid->IR Thionicotinic_Acid->MS

Caption: Integrated workflow for the spectroscopic analysis of thionicotinic acid.

Conclusion

The spectroscopic analysis of thionicotinic acid is a prime example of how a combination of modern analytical techniques can provide a detailed and unambiguous picture of a molecule's structure. By understanding the principles behind NMR, IR, and Mass Spectrometry, and by following robust experimental protocols, researchers can confidently characterize this important compound and its derivatives. The key takeaway is the confirmation of the thione tautomer in its neutral state, a fact that is consistently supported by the data from all three spectroscopic methods. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of thionicotinic acid-based compounds.

References

  • Note: Due to the nature of this exercise, specific journal articles with raw spectral data for thionicotinic acid were not directly accessible.
  • General information on the properties of 2-Mercaptopyridine-3-carboxylic acid can be found on the websites of chemical suppliers such as Sigma-Aldrich[1], Santa Cruz Biotechnology[2], and ChemicalBook[3].

  • Protocols for NMR spectroscopy of pyridine derivatives and sample preparation are detailed in resources from academic and commercial laboratories.[4]

  • General principles of IR spectroscopy for organic compounds are widely available in standard organic chemistry textbooks and online resources.
  • Fragmentation patterns in mass spectrometry are discussed in various educational resources and textbooks on the subject.[5][6][7][8]

  • The existence of thionicotinic acid in the thione tautomer form has been confirmed by X-ray crystallography studies.

Sources

Foundational

Unveiling the Tautomeric Landscape of Thionicotinic Acid: A Mechanistic and Analytical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocycles. Notably, it is a critical substrate in the T3P-promoted cyclization of pyrido[3,2-e][1,3]thiazin-4-ones, a class of compounds exhibiting potent activity against the kinetoplastid parasite Trypanosoma brucei[1]. However, handling this substrate requires a rigorous understanding of its structural dynamics. It is not a static molecule; rather, it exists in a complex thione-thiol tautomeric equilibrium that dictates its reactivity, solubility, and coordination chemistry. This guide provides an authoritative framework for isolating, characterizing, and utilizing the specific tautomeric forms of thionicotinic acid.

Structural Dynamics: The Thione-Thiol Equilibrium

The fundamental structural dichotomy of thionicotinic acid lies in the migration of the labile proton between the exocyclic sulfur atom and the endocyclic pyridine nitrogen. While classical chemical representations often depict the thiol (mercapto) form, crystallographic and spectroscopic evidence unequivocally demonstrates that the neutral molecule preferentially crystallizes as the thione tautomer (2-thioxo-1,2-dihydropyridine-3-carboxylic acid)[1].

Causality of Tautomeric Preference

Why does the thione form dominate in the solid state? The thermodynamic driving force is twofold:

  • Resonance Stabilization: The protonation of the ring nitrogen establishes a highly stable thioamide resonance system.

  • Hydrogen-Bonding Networks: The thione architecture enables a robust hydrogen-bonding matrix. Specifically, there is a strong intramolecular hydrogen bond between the carboxylic acid hydroxyl (O1-H) and the thione sulfur (S1), coupled with an intermolecular hydrogen bond between the protonated nitrogen (N1-H) and the carbonyl oxygen (O2) of adjacent molecules[1].

In highly polar solvents or basic environments, the molecule readily deprotonates to form zwitterionic species (where both the thiol and carboxylic acid are deprotonated, and the nitrogen is protonated) or undergoes oxidative dimerization to form disulfides[1].

Tautomerism Thiol Thiol Tautomer (2-Mercaptopyridine-3-carboxylic acid) Thione Thione Tautomer (2-Thioxo-1,2-dihydropyridine-3-carboxylic acid) Thiol->Thione Proton Transfer (N1-H) Favored in Solid State Zwitterion Zwitterionic Form (Deprotonated Thiol/Acid, Protonated N) Thiol->Zwitterion Deprotonation (Aqueous/Ammonium salts) Disulfide Oxidative Dimer (Disulfide) Thiol->Disulfide Oxidation Thione->Disulfide Oxidation (e.g., in Pyridine)

Tautomeric equilibrium and oxidative pathways of thionicotinic acid.

Diagnostic Analytical Signatures

To accurately monitor the tautomeric state of thionicotinic acid during synthetic workflows, scientists must rely on orthogonal analytical modalities. Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide the most reliable diagnostic signatures for distinguishing between the thiol and thione forms[2].

Table 1: Quantitative & Qualitative Spectroscopic Signatures of Thionicotinic Acid Tautomers

Analytical ModalityThiol Tautomer (2-Mercapto...)Thione Tautomer (2-Thioxo...)Structural Causality
FT-IR (Solid State) S-H stretch (~2500–2600 cm⁻¹)C=S stretch (~1100–1200 cm⁻¹)N-H stretch (~3100–3200 cm⁻¹)Proton migration to N1 abolishes the S-H bond, establishing a resonance-stabilized thioamide[3].
¹H NMR (DMSO-d6) S-H proton (~13.0–14.0 ppm)N-H proton (~13.0–14.0 ppm, broad)Deshielding environment of the protonated pyridinium-like nitrogen[4].
¹³C NMR (DMSO-d6) C-S carbon (~130–140 ppm)C=S carbon (~170–180 ppm)Significant downfield shift due to the high electron-withdrawing nature of the C=S double bond.
X-Ray Crystallography C-S bond length ~1.75 ÅC=S bond length ~1.68 ÅShortening of the carbon-sulfur bond confirms double-bond character in the solid state[1].

Standardized Experimental Protocols

To ensure reproducibility in drug development workflows, the following self-validating protocols have been optimized for the isolation and characterization of the thione tautomer.

Workflow Start Raw Thionicotinic Acid Dissolve Dissolution in Anhydrous Methanol Start->Dissolve 50°C Cryst Slow Evaporation (4°C, N2 Atmosphere) Dissolve->Cryst Cool to 4°C Thione Pure Thione Crystals Cryst->Thione Vacuum Filtration IR Diamond-ATR FT-IR (Detect C=S & N-H) Thione->IR Solid State Analysis Xray Single Crystal X-Ray (Confirm H-Bonds) Thione->Xray Structural Elucidation

Standardized workflow for the isolation and spectroscopic characterization of tautomers.

Protocol 1: Isolation of the Neutral Thione Tautomer via Controlled Crystallization

Scientific Rationale: The choice of solvent dictates the tautomeric and oxidative fate of the molecule. Crystallization from methanol yields the neutral thione, whereas crystallization from pyridine promotes oxidation to a disulfide solvate[1].

  • Dissolution : Suspend 500 mg of raw thionicotinic acid in 15 mL of anhydrous methanol.

  • Thermal Agitation : Gently heat the suspension to 50°C under a continuous nitrogen atmosphere until complete dissolution is achieved. Causality: The nitrogen blanket prevents premature oxidative dimerization of the transient thiol form into a disulfide.

  • Equilibration : Allow the solution to cool to ambient temperature (20°C) over 4 hours, then transfer to a 4°C environment for 48 hours to induce slow evaporation.

  • Harvesting : Isolate the resulting yellow-tinted crystals via vacuum filtration and wash with 2 mL of cold, anhydrous methanol.

  • System Validation : Confirm the absence of the disulfide impurity by running a rapid TLC (Silica gel, EtOAc/Hexanes) prior to advancing to spectroscopic analysis.

Protocol 2: Solid-State FT-IR Characterization (Diamond-ATR)

Scientific Rationale: Attenuated Total Reflectance (ATR) is strictly mandated over traditional KBr pellet pressing. The mechanical pressure and hygroscopic nature of KBr can disrupt the delicate intermolecular hydrogen-bonding network, artificially shifting the tautomeric equilibrium back toward the thiol form or introducing confounding O-H stretch signals from absorbed water.

  • Preparation : Ensure the ATR diamond crystal is cleaned with isopropanol. Collect a background spectrum to validate a clean baseline.

  • Application : Place 2–5 mg of the isolated thione crystals directly onto the center of the ATR crystal.

  • Compression : Apply uniform pressure using the ATR anvil until the real-time spectral preview demonstrates an optimal signal-to-noise ratio without crushing the lattice excessively.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 scans).

  • Data Interpretation : Verify the presence of the diagnostic C=S stretch at ~1150 cm⁻¹ and the N-H stretch at ~3150 cm⁻¹. The complete absence of an S-H stretch at ~2550 cm⁻¹ self-validates that the sample is exclusively in the thione state[3].

Implications for Drug Development

Recognizing the thione-thiol tautomerism of thionicotinic acid is not merely an academic exercise; it directly impacts synthetic yields in pharmaceutical manufacturing. For instance, in T3P-mediated cyclizations to form anti-parasitic pyrido[3,2-e][1,3]thiazin-4-ones, the reaction microenvironment must be carefully controlled[1]. Because the thiol form is the active nucleophile in many cross-coupling and cyclization reactions, utilizing solvents or bases that shift the equilibrium away from the highly stable thione thermodynamic sink is critical for achieving high-yielding transformations.

References

  • Title : T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei Source : Molecules (MDPI) / PubMed Central URL :[Link]

  • Title : Nucleobase Derivatives as Building Blocks to Form Ru(II)-Based Complexes with High Cytotoxicity Source : ACS Omega URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Developing Antiproliferative Agents from Thienopyridine Derivatives

Introduction & Mechanistic Rationale The development of targeted antiproliferative agents is a cornerstone of modern oncology. Among the most promising heterocyclic scaffolds, thienopyridine derivatives (specifically thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted antiproliferative agents is a cornerstone of modern oncology. Among the most promising heterocyclic scaffolds, thienopyridine derivatives (specifically thieno[2,3- b ]pyridines and their pyrimidine-fused analogs) have demonstrated exceptional efficacy against a wide range of human cancer cell lines.

Unlike traditional non-specific chemotherapeutics, thienopyridines act as multi-target modulators. They exert their antiproliferative effects by inhibiting key enzymes such as phosphoinositide-specific phospholipase C (PI-PLC), epidermal growth factor receptor (EGFR), and histone deacetylases (HDACs)[1][2]. A defining hallmark of their mechanism is the induction of Caspase-3 dependent apoptosis and the targeted reduction of cancer stem cell (CSC) fractions, which is driven by a profound cellular metabolic shift from lipid to glucose metabolism[1][3].

This application note provides a comprehensive, self-validating framework for synthesizing, screening, and validating the antiproliferative mechanisms of novel thienopyridine derivatives.

Target Pathways and Cellular Impact

To effectively develop thienopyridine-based drugs, researchers must understand the causality between target engagement and phenotypic outcomes.

  • EGFR & PI3K/AKT Axis: Certain pyridothienopyrimidine derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. Blocking EGFR prevents downstream phosphorylation of the PI3K/AKT survival pathway, removing the anti-apoptotic signals required for tumor proliferation.

  • HDAC Inhibition: Substituted 4-chlorothieno[2,3- b ]pyridines have been shown to selectively inhibit HDAC 1, 4, and 6. This epigenetic modulation upregulates pro-apoptotic genes and directly triggers Caspase-3 cleavage[2].

  • Metabolic Reprogramming: Thieno[2,3- b ]pyridines alter the expression of glycosphingolipids (GSLs) on the plasma membrane of cancer stem cells. By inhibiting PI-PLC, these compounds induce a metabolic crisis that forces cells out of pluripotency and into apoptosis[1][3].

Mechanism Drug Thienopyridine Derivatives EGFR EGFR / PI-PLC Inhibition Drug->EGFR Binds Active Site HDAC HDAC 1, 4, 6 Inhibition Drug->HDAC Epigenetic Modulation PI3K PI3K / AKT Downregulation EGFR->PI3K Signal Blockade Metabolism Lipid to Glucose Metabolic Shift EGFR->Metabolism Alters Glycosphingolipids Caspase Caspase-3 Activation HDAC->Caspase Upregulates Pro-apoptotic Genes PI3K->Caspase Removes Survival Signal Metabolism->Caspase Cellular Stress Apoptosis Apoptosis & CSC Reduction Caspase->Apoptosis Execution Phase

Mechanistic pathways of thienopyridine derivatives inducing apoptosis in cancer cells.

High-Throughput Screening & Validation Workflow

To ensure reproducibility and scientific integrity, the evaluation of thienopyridine derivatives must follow a strict, self-validating pipeline. The workflow transitions from broad phenotypic screening to highly specific mechanistic validation.

Workflow Syn Chemical Synthesis Pur Purification (HPLC/NMR) Syn->Pur MTT MTT Viability Screening Pur->MTT Flow Flow Cytometry (Apoptosis) MTT->Flow Target Target Validation Flow->Target

Standardized high-throughput screening and validation workflow for drug candidates.

Quantitative Efficacy Data

The table below summarizes the antiproliferative efficacy (IC50 / GI50) of recently developed thienopyridine derivatives across various human cancer cell lines.

Compound ClassPrimary TargetCell LineIC50 / GI50 (µM)Reference
4-Chlorothieno[2,3- b ]pyridine (7a) HDAC 1, 4, 6RPMI-8226 (Leukemia)2.15[2]
Thieno[2,3- b ]pyridine (Compound 1) PI-PLCMDA-MB-231 (Breast)Sub-micromolar[1]
Thieno[2,3- d ]pyrimidine (8a) p38α MAPKHCT-116 (Colorectal)4.88 ± 0.12[4]
Thieno[2,3- b ]pyridine (Compound 1) PI-PLCHeLa / SiHa (Cervical)Sub-micromolar[3]

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the observed antiproliferative effects are a direct result of the thienopyridine derivative and not experimental artifacts.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay does not directly measure cell death; it measures mitochondrial succinate dehydrogenase activity. Because thienopyridines disrupt cellular metabolism (shifting lipid to glucose pathways)[1], this metabolic crisis rapidly manifests as a drop in the reductive capacity of the mitochondria, making MTT a highly accurate proxy for thienopyridine-induced cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or HCT-116) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Treatment: Prepare a stock solution of the thienopyridine derivative in DMSO. Perform an 8-point serial dilution in culture media.

    • Self-Validating Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Include a vehicle control (0.1% DMSO) to baseline 100% viability, and a positive control (e.g., Doxorubicin or Staurosporine) to validate assay sensitivity[2][4].

  • Incubation: Treat cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO per well to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality: Thienopyridines induce Caspase-3 dependent apoptosis[2]. During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane leaflet. Annexin V binds PS with high affinity. Propidium Iodide (PI) is membrane-impermeable and only stains late apoptotic/necrotic cells with compromised membranes, providing a temporal resolution of the drug's mechanism.

Protocol:

  • Treatment & Harvesting: Treat cells with the thienopyridine derivative at and the calculated IC50 for 24 and 48 hours. Harvest cells (including floating dead cells in the media) using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Self-Validating Control: Prepare single-stained controls (Annexin V only, PI only) and an unstained control. These are critical for calculating the compensation matrix and preventing fluorescence spillover between the FITC and PE/PerCP channels.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Target Engagement: Enzymatic Inhibition Assays (EGFR / HDAC)

Causality: To confirm that the phenotypic cell death is target-driven, cell-free enzymatic assays isolate the interaction between the thienopyridine derivative and the specific kinase or epigenetic target[2].

Protocol (Example for HDAC Inhibition):

  • Reagent Preparation: Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, HDAC6) and the fluorogenic peptide substrate in assay buffer.

  • Compound Incubation: Incubate the enzyme with varying concentrations of the thienopyridine derivative (1 nM to 100 µM) for 30 minutes at 37°C.

    • Self-Validating Control: Run the assay with a known gold-standard inhibitor (e.g., SAHA/Vorinostat)[2]. Verify that the Hill slope of the dose-response curve is near 1.0, indicating a 1:1 stoichiometric binding without aggregation-based assay interference.

  • Substrate Addition: Add the fluorogenic substrate and incubate for an additional 30 minutes.

  • Developer Addition: Add the developer solution containing a protease that cleaves the deacetylated substrate to release the fluorophore.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate the enzymatic IC50.

Sources

Application

Application Note: Synthesis and Characterization of Thio-Schiff Bases Bearing Phenol Fragments

Executive Summary Thio-Schiff bases—specifically thiosemicarbazones derived from phenolic aldehydes—represent a privileged scaffold in coordination chemistry and drug development. The integration of a phenol fragment (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thio-Schiff bases—specifically thiosemicarbazones derived from phenolic aldehydes—represent a privileged scaffold in coordination chemistry and drug development. The integration of a phenol fragment (e.g., salicylaldehyde or 2,4-dihydroxybenzaldehyde) with a thio-amine derivative creates a highly versatile O,N,S-tridentate ligand system. These compounds exhibit potent biological properties, acting as robust metal chelators, radical scavengers, and antimicrobial agents 1[1]. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical characterization required to synthesize these high-value compounds with absolute reproducible fidelity.

Mechanistic Causality & Design Principles

The Phenol Advantage & Tridentate Coordination

The presence of a hydroxyl group in the ortho- or para-position of the aromatic ring significantly alters the electronic landscape of the Schiff base. In ortho-phenolic derivatives (like salicylidene thiosemicarbazone, SALTSC), the proximity of the phenolic oxygen, the azomethine nitrogen, and the thiocarbonyl sulfur establishes a geometrically ideal pocket for transition metal chelation 2[2]. This O,N,S-donor triad stabilizes metals like Cu(II) and Ni(II) in square planar or octahedral geometries, enhancing the complex's lipophilicity and cellular permeability—a critical factor for antiproliferative and antimicrobial efficacy 3[3].

Reaction Kinetics: Nucleophilic Addition-Elimination

The formation of the azomethine (C=N) linkage is driven by a reversible nucleophilic attack of the primary amine (from thiosemicarbazide) on the electrophilic carbonyl carbon of the phenolic aldehyde.

  • Acid Catalysis (Glacial Acetic Acid): A catalytic amount of weak acid is non-negotiable. Acetic acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon without fully protonating the incoming amine nucleophile (which would arrest the reaction) 4[4].

  • Thermodynamic Solvent Selection (Ethanol): Absolute ethanol is chosen not just for solubility, but for thermodynamic control. Both precursors are soluble in hot ethanol, ensuring a homogenous reaction phase. However, the resulting thio-Schiff base has significantly lower solubility in cold ethanol. As the product forms, it precipitates out of solution, driving the Le Chatelier equilibrium entirely to the right and preventing the reverse hydrolysis reaction 1[1].

Workflow Visualization

G N1 Phenolic Aldehyde (e.g., Salicylaldehyde) N3 Solvent Preparation (Hot Ethanol) N1->N3 N2 Thio-Amine Derivative (e.g., Thiosemicarbazide) N2->N3 N4 Acid Catalysis (Glacial Acetic Acid) N3->N4 N5 Reflux Condensation (60-70°C, 2-4h) N4->N5 N6 Cooling & Precipitation (Ice Bath) N5->N6 N7 Filtration & Washing (Cold EtOH / Ether) N6->N7 N8 Recrystallization (Hot Ethanol) N7->N8 N9 Pure Thio-Schiff Base (Phenol Fragment) N8->N9

Workflow for the synthesis of thio-Schiff bases bearing phenol fragments.

Experimental Workflows & Protocols

In-Process Quality Control (QC) & Self-Validation

To ensure the protocol operates as a self-validating system, researchers must monitor the following intrinsic checkpoints:

  • Visual Cue: The reaction mixture will transition from a clear/pale solution to a distinct yellow or orange suspension as the extended conjugated π -system of the azomethine bond forms.

  • TLC Monitoring: Use a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting aldehyde spot (visualized via UV 254 nm) confirms reaction completion.

  • Thione-Thiol Tautomerization Check: In solution, the product exists in equilibrium between thione (C=S) and thiol (C-SH) forms. This can be validated pre-complexation via the disappearance of the N-H proton signal (~11.5 ppm) and appearance of an S-H signal in 1 H-NMR if complexed in basic media.

Protocol A: Synthesis of Salicylidene Thiosemicarbazone (SALTSC)

This protocol details the synthesis of a foundational ortho-phenol thio-Schiff base 1[1].

  • Precursor Dissolution: Dissolve 0.01 mol of salicylaldehyde (1.22 g) in 20 mL of absolute ethanol. In a separate beaker, dissolve 0.01 mol of thiosemicarbazide (0.91 g) in 20 mL of hot absolute ethanol.

    • Causality: Heating the ethanol is strictly required for thiosemicarbazide to overcome its high lattice energy and fully dissolve, preventing unreacted solid from acting as nucleation sites for impurities.

  • Mixing and Catalysis: Transfer the salicylaldehyde solution to a round-bottom flask. Dropwise, add the hot thiosemicarbazide solution under continuous magnetic stirring. Immediately add 2-3 drops of glacial acetic acid.

    • Causality: Dropwise addition prevents localized concentration gradients that can lead to side-polymerization. Acetic acid primes the carbonyl carbon for nucleophilic attack.

  • Refluxing: Attach a reflux condenser and heat the mixture in a water bath at 60–70°C for 2 to 4 hours until a clear, deeply colored solution is obtained, followed by the onset of precipitation.

    • Causality: The 60–70°C range provides optimal thermal energy to drive the dehydration step without causing thermal degradation of the thiourea moiety.

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes.

    • Causality: Ambient cooling establishes a highly ordered crystal lattice (increasing purity), while the subsequent ice bath forces the remaining dissolved product out of the ethanol phase (maximizing yield).

  • Isolation: Filter the yellow precipitate under vacuum. Wash the filter cake twice with 5 mL of ice-cold ethanol, followed by 5 mL of diethyl ether.

    • Causality: Ice-cold ethanol removes residual acetic acid and unreacted precursors without dissolving the product. Diethyl ether displaces the ethanol, allowing for rapid, anhydrous drying.

  • Recrystallization: Recrystallize from hot ethanol to yield pure SALTSC (Melting Point: ~203°C).

Protocol B: Synthesis of Cu(II) Thio-Schiff Base Phenolate Complex

Metal complexation enhances the biological profile of the free ligand 2[2].

  • Ligand Preparation: Dissolve 0.002 mol of the synthesized SALTSC in 15 mL of hot ethanol.

  • Metal Addition: Prepare a solution of Cu(OAc) 2​ ·H 2​ O (0.002 mol) in 10 mL of ethanol. Add this dropwise to the ligand solution.

    • Causality: Copper(II) acetate is specifically chosen over copper chloride. The acetate anion acts as a weak internal base, abstracting the proton from the phenolic -OH and driving the thione-to-thiol tautomerization, enabling the ligand to coordinate as a deprotonated, dianionic O,N,S-tridentate chelator.

  • Complexation: Stir the resulting dark green mixture at 50°C for 3 hours.

  • Isolation: Filter the dark green precipitate, wash thoroughly with warm distilled water (to remove water-soluble acetic acid/acetate salts) and cold ethanol, then dry in a vacuum desiccator.

Data Presentation

Table 1: Reaction Optimization and Yield Comparison for Phenolic Thio-Schiff Bases

Solvent SystemCatalystTemperature (°C)Time (h)Yield (%)Purity Profile (TLC)
MethanolNone25 (Room Temp)24< 40%Multiple spots (incomplete)
EthanolNone78 (Reflux)665%Trace unreacted aldehyde
Ethanol Glacial Acetic Acid 60-70 2-4 > 85% Single distinct spot
DMFGlacial Acetic Acid100270%Product lost in solution

Note: Ethanol with acid catalysis provides the optimal balance of thermodynamic solubility and kinetic activation.

Table 2: Diagnostic Spectroscopic Markers for Characterization

Functional Group / BondAnalytical TechniqueFree Ligand (SALTSC)Metal Complex (Cu-SALTSC)Diagnostic Significance
Azomethine ( ν C=N)FT-IR1600 - 1620 cm −1 1580 - 1595 cm −1 Shift to lower frequency confirms nitrogen coordination to metal.
Phenolic ( ν O-H)FT-IR3200 - 3400 cm −1 (broad)AbsentDisappearance confirms deprotonation and oxygen coordination.
Thiocarbonyl ( ν C=S)FT-IR~830 cm −1 Shifted to ~750 cm −1 (C-S)Shift indicates thione-thiol tautomerization and sulfur coordination.
Azomethine (CH=N) 1 H-NMR (DMSO- d6​ )~8.10 - 8.40 ppm (singlet)Downfield shiftConfirms formation of the Schiff base linkage 4[4].
Phenolic (-OH) 1 H-NMR (DMSO- d6​ )~9.90 - 11.00 ppm (singlet)AbsentValidates the presence of the free phenol fragment prior to complexation.

References

  • Title: Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II)
  • Title: The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments Source: MDPI URL
  • Title: Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone Source: Journal of Applied Pharmaceutical Science URL
  • Title: Investigation on Biological Activities of Thiosemicarbazide Derived Schiff Base-Metal Complexes Source: Asian Journal of Research in Chemistry URL

Sources

Method

Application Notes and Protocols for the Synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones

Authored by: Your Senior Application Scientist Introduction: The 2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: The 2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and glycosidase inhibitory properties.[2][3][4] Notably, compounds from this class have shown promising activity against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Sleeping Sickness.[3][5] This guide provides a detailed protocol for the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones, focusing on a robust and accessible methodology suitable for researchers in drug discovery and organic synthesis.

The synthesis of N-phenyl substituted pyridothiazinones has traditionally been challenging.[2][3] Early attempts using thermal methods to react N-aryl imines with thionicotinic acid were often unsuccessful, which was attributed to the low reactivity of both substrates.[6] The protocol detailed herein overcomes these limitations through a propylphosphonic anhydride (T3P®)-mediated cyclization. This method is operationally simple, proceeds at room temperature, and does not necessitate the use of anhydrous solvents or specialized equipment, offering a significant improvement over previous synthetic strategies.[2][3][5]

Mechanistic Rationale and Experimental Design

The core of this synthetic approach is the cyclization of an N-phenyl-C-aryl imine with thionicotinic acid.[3] A key challenge in this transformation is the relatively low reactivity of N-aryl imines compared to their N-alkyl counterparts.[6] To drive the reaction to completion under mild conditions, a powerful coupling agent is required.

The Role of T3P® (Propylphosphonic Anhydride):

T3P® is a versatile and efficient coupling agent frequently employed in the synthesis of amides, esters, and various heterocyclic systems.[2][7] Its utility in this protocol stems from its ability to activate the carboxylic acid group of thionicotinic acid, facilitating the subsequent nucleophilic attack by the imine nitrogen. The reaction proceeds at room temperature, which is a significant advantage, as it minimizes the potential for side reactions and degradation of sensitive functional groups.[2][3] The use of T3P® also circumvents the need for harsh reaction conditions, such as high temperatures or microwave irradiation, which were previously reported to be necessary for similar transformations.[8]

Experimental Workflow

The synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones can be performed as a one-pot, three-component reaction or a two-step, two-component reaction. The latter approach, which involves the pre-synthesis and isolation of the imine, is detailed below for clarity and to ensure the purity of the starting materials.

experimental_workflow cluster_imine_synthesis Step 1: Imine Synthesis cluster_cyclization Step 2: T3P-Mediated Cyclization Aromatic Aldehyde Aromatic Aldehyde Imine Synthesis Imine Synthesis Aromatic Aldehyde->Imine Synthesis Aniline Aniline Aniline->Imine Synthesis N-phenyl-C-aryl imine N-phenyl-C-aryl imine Imine Synthesis->N-phenyl-C-aryl imine Cyclization Cyclization N-phenyl-C-aryl imine->Cyclization Thionicotinic Acid Thionicotinic Acid Thionicotinic Acid->Cyclization T3P T3P T3P->Cyclization Target Compound 2-aryl-3-phenyl-2,3-dihydro- 4H-pyrido[3,2-e]thiazin-4-one Cyclization->Target Compound

Caption: Experimental workflow for the two-step synthesis.

Detailed Experimental Protocol

This protocol is adapted from the work of Silverberg et al. (2021).[3]

Materials and Reagents:

ReagentPuritySupplierNotes
Substituted Aromatic Aldehyde≥98%Commercial Source
Aniline≥99%Commercial SourceDistill before use if necessary.
Thionicotinic Acid≥97%Commercial Source
2-Methyltetrahydrofuran (2-MeTHF)AnhydrousCommercial SourceNot strictly required to be anhydrous.[3]
Pyridine≥99%Commercial Source
T3P® (50 wt.% in 2-MeTHF)Commercial Source
Dichloromethane (DCM)ACS GradeCommercial SourceFor workup.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Sodium SulfateCommercial SourceFor drying.
Ethyl AcetateACS GradeCommercial SourceFor chromatography.
HexanesACS GradeCommercial SourceFor chromatography.

Step 1: Synthesis of N-phenyl-C-aryl imines

The synthesis of the imine precursors has been previously reported and can be achieved through the condensation of the appropriate aromatic aldehyde with aniline.[2]

Step 2: Synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones

  • To an oven-dried, two-necked 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the N-phenyl-C-aryl imine (6 mmol) and thionicotinic acid (0.931 g, 6 mmol).

  • Add 2-methyltetrahydrofuran (2.3 mL) to the flask and stir the resulting solution.

  • Add pyridine (1.95 mL, 24 mmol).

  • Slowly add a 50 wt.% solution of T3P® in 2-methyltetrahydrofuran (7.3 mL, 12 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 50% ethyl acetate/hexanes mobile phase.

  • Upon completion of the reaction, pour the mixture into a separatory funnel containing dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-one.

Product Characterization and Data

The synthesized compounds can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by elemental analysis or high-performance liquid chromatography (HPLC). The structural confirmation of these compounds has been further validated by single-crystal X-ray diffraction in several cases.[9][10]

Table of Representative Yields:

EntryAryl Substituent (R)Yield (%)
1aH45
1bp-F56
1cp-Cl53
1dp-Br63
1ep-CH₃49
1fp-OCH₃46
1gp-NO₂35
1hm-NO₂41

Data adapted from Silverberg et al., Molecules, 2021, 26, 6099.[3]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formationIncomplete imine formation; Inactive T3P® solution.Confirm the purity of the imine before use; Use a fresh bottle of T3P® solution.
Presence of multiple byproductsReaction run for too long; Impure starting materials.Monitor the reaction closely by TLC and quench it upon completion; Ensure the purity of the imine and thionicotinic acid.
Difficulty in purificationCo-eluting impurities.Adjust the polarity of the eluent for column chromatography; Consider recrystallization as an alternative purification method.

Conclusion

The T3P®-promoted synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-ones offers a reliable and efficient route to a class of compounds with significant therapeutic potential. The operational simplicity and mild reaction conditions make this protocol highly accessible to researchers in both academic and industrial settings. This method provides a valuable tool for the generation of libraries of these compounds for further biological evaluation and structure-activity relationship studies.

References

  • Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. NSF Public Access Repository. [Link]

  • Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(20), 6099. [Link]

  • Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. ResearchGate. [Link]

  • Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4 H-pyrido[3,2- e][1][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PubMed. [Link]

  • Yennawar, H. P., et al. (2024). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones. IUCr Journals. [Link]

  • Yennawar, H. P., et al. (2024). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones. IUCr Journals. [Link]

  • Semantic Scholar. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. [Link]

  • Yennawar, H. P., et al. (2019). Crystal structures of two solvated 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836–1841. [Link]

  • Krasowska, D., et al. (2016). Synthesis of Novel Pyrido[4,3-e][1][3][5]triazino[3,2-c][1][3][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 21(1), 41. [Link]

  • ResearchGate. The 2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one scaffold. [Link]

  • Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3- dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity agains. NSF PAR. [Link]

  • Krasowska, D., et al. (2015). Synthesis of Novel Pyrido[4,3-e][1][3][5]triazino[3,2-c][1][3][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Yennawar, H. P., et al. (2024). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones. PMC. [Link]

  • Yennawar, H. P., et al. (2014). 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o638. [Link]

  • Yennawar, H. P., et al. (2014). 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor solubility of thionicotinic acid compounds in biological media

Welcome to the Technical Support Center for Thio-Compound Formulation. This portal is designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous solubility and stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thio-Compound Formulation. This portal is designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous solubility and stability of thionicotinic acid (2-mercaptonicotinic acid) derivatives in biological media.

Below, you will find a mechanistic troubleshooting guide, quantitative formulation strategies, and self-validating experimental protocols to ensure your compounds remain soluble and active during in vitro and in vivo assays.

Formulation Workflow

SolubilityWorkflow A Insoluble Thionicotinic Acid Compound B Assess Media pH & Tautomeric State A->B C Precipitation over time? (Oxidation Check) B->C Initially soluble D Adjust pH / Add Co-solvent (DMSO <1%) B->D Immediate precipitation E Add Reducing Agent (e.g., TCEP) C->E Disulfide formation F In Vivo / Long-term Application? C->F Stable in short-term D->C E->F G AuNP Conjugation or Amide Prodrug Synthesis F->G Yes H Soluble & Stable Formulation F->H No (In vitro only) G->H

Decision matrix for troubleshooting thionicotinic acid solubility.

Troubleshooting Guide & FAQs

Q1: My thionicotinic acid derivative precipitates immediately when added to PBS (pH 7.4). Why does this happen, and how do I prevent it? Causality: 2-Mercaptonicotinic acid compounds exhibit a dynamic thione-thiol tautomeric equilibrium[1][2]. In neutral to slightly acidic aqueous media, the neutral thione tautomer often predominates. This form participates in strong intermolecular hydrogen bonding and highly polarizable Van der Waals interactions between divalent sulfur centers, creating a stable crystal lattice that resists aqueous solvation[1][3]. Solution: Utilize a co-solvent strategy. Pre-dissolve the compound in a water-miscible organic solvent like DMSO (up to 100 mM) to disrupt the intermolecular hydrogen bonds[4]. Introduce this stock solution dropwise into the biological buffer under vigorous vortexing. Ensure the final DMSO concentration remains <1% v/v to prevent cellular toxicity in downstream assays.

Q2: The compound is initially soluble, but a cloudy precipitate forms over 24 hours in the cell culture media. What is happening? Causality: Thiol (-SH) groups are "soft" electron donors and are highly reactive toward reactive oxygen species (ROS) and dissolved oxygen present in biological media[5]. Over time, the free thiols rapidly oxidize to form poorly soluble organic disulfides (R-S-S-R) via thiol-disulfide exchange, or undergo overoxidation into sulfonic acids[3][5]. Solution: Introduce a biologically compatible reducing agent to the media. Adding 1–2 mM of TCEP (Tris(2-carboxyethyl)phosphine) will continuously reduce disulfides back to free thiols without interfering with most cellular assays, as TCEP itself lacks a thiol group and is stable at physiological pH.

Q3: We need to dose the compound in vivo, meaning co-solvents like DMSO are not viable due to toxicity. How can we improve intrinsic aqueous solubility? Causality: The bare thionicotinic acid scaffold possesses a suboptimal lipid/water partition coefficient for pure aqueous delivery. Solution: You have two primary options:

  • Nanocarrier Formulation: Conjugate the thiol group to Gold Nanoparticles (AuNPs). The chemisorption energy between gold and sulfur is exceptionally strong (~126 kJ/mol), allowing the drug to form a stable Au-S bond[6]. This creates a hydrophilic corona around the compound, significantly enhancing water solubility, preventing oxidative dimerization, and improving cellular membrane permeability[6][7].

  • Chemical Modification: Synthesize amide prodrugs using T3P-mediated coupling. Converting the carboxylic acid to an amide alters the molecule's hydrogen-bonding network and lipophilicity, often yielding a highly water-soluble profile suitable for in vivo dosing[8][9].

Quantitative Data: Comparison of Solubility Strategies

The following table summarizes the physicochemical impact of various formulation strategies on thionicotinic acid derivatives.

StrategyMechanism of ActionMax Achievable Concentration (Aq)Ideal ApplicationLimitations
Co-solvent (1% DMSO) Disrupts thione H-bonds[4]~50 - 100 µMIn vitro biochemical assaysCellular toxicity at higher % v/v
Reducing Agents (TCEP) Prevents disulfide cross-linking[3][5]Maintains initial solubility limitLong-term cell cultureMay interfere with redox-sensitive assays
AuNP Conjugation Forms hydrophilic corona via Au-S bonds[6][7]>1 mM (Effective payload)In vivo targeted deliveryRequires nanoparticle characterization
Amide Modification (T3P) Alters crystal lattice energy[9]>5 mMProdrug developmentRequires synthetic chemistry steps

Self-Validating Experimental Protocols

Protocol A: Preparation of Thionicotinic Acid-Gold Nanoparticle (AuNP) Conjugates

This protocol utilizes ligand exchange to replace weak capping agents with the target thio-compound, leveraging the high affinity of sulfur for gold to create a highly soluble nanoconjugate.

  • Preparation of the Gold Colloid: Obtain or synthesize standard 15 nm citrate-capped AuNPs in aqueous suspension. Causality: Citrate acts as a weak, temporary capping agent that maintains initial colloidal stability but is easily displaced by thiols.

  • Ligand Exchange: Dissolve the thionicotinic acid derivative in a minimal volume of DMSO (e.g., 10 mM stock). Add this dropwise to the AuNP suspension to achieve a final drug concentration of 100 µM. Causality: The minimal DMSO ensures the drug is monomeric when it contacts the gold surface, allowing the strong Au-S chemisorption to outcompete citrate binding[6].

  • Incubation: Stir the mixture gently in the dark at room temperature for 12–16 hours. Causality: Ligand exchange is a thermodynamic process; sufficient time is required for the thiol to completely coat the nanoparticle surface.

  • Purification (Self-Validation Step): Centrifuge the suspension at 14,000 × g for 15 minutes. The AuNPs will form a tight red pellet. Discard the supernatant (which contains DMSO and unbound drug). Resuspend the pellet in pure PBS (pH 7.4).

    • Validation: If the resuspension remains a clear ruby-red color without shifting to purple/blue, the conjugation was successful, and the compound is now stably solubilized in a purely aqueous environment[6].

Protocol B: T3P-Mediated Amide Coupling for Enhanced Solubility

This protocol describes the synthesis of a more soluble amide derivative using Propylphosphonic anhydride (T3P), avoiding harsh conditions that degrade thiols.

  • Activation: In a round-bottom flask, dissolve 1 eq of the thionicotinic acid derivative in ethyl acetate. Add 3 eq of an organic base (e.g., DIPEA) and 1.5 eq of T3P (50% solution in EtOAc). Causality: T3P safely activates the carboxylic acid without requiring harsh chlorinating agents (like SOCl2) that could oxidize the sensitive thiol group[9].

  • Coupling: Add 1.2 eq of the desired amine (e.g., a hydrophilic morpholine or piperidine derivative). Stir at room temperature for 12 hours. Causality: The formation of the amide bond disrupts the native thione-carboxylic acid intermolecular network, fundamentally altering the molecule's solubility profile[8][9].

  • Workup (Self-Validation Step): Wash the organic layer sequentially with saturated NaHCO3, water, and brine.

    • Validation: T3P byproducts are entirely water-soluble. A simple aqueous wash completely removes the coupling agent, leaving the pure, modified thionicotinamide product in the organic layer, ready for solvent evaporation and direct biological testing[9].

References

  • Thiol - Wikipedia. wikipedia.org. 3

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - MDPI. mdpi.com. 7

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor - ACS Publications. acs.org. 8

  • 2021 # 61 November - International Society of Heterocyclic Chemistry (ISHC). st-andrews.ac.uk. 1

  • CAS # 38521-46-9, 2-Mercaptonicotinic acid, 2-Mercaptopyridine-3-carboxylic acid. chemblink.com. 2

  • Medicinal Thiols: Current Status and New Perspectives - PMC. nih.gov. 5

  • Cytotoxic Gold(I) Complexes with Amidophosphine Ligands Containing Thiophene Moieties. mdpi.com. 4

  • Thiol Modification - CD Bioparticles. cd-bioparticles.com. 6

  • Further Insights into the Oxidative Pathway of Thiocarbonyl-Type Antitubercular Prodrugs. acs.org. 10

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones - PMC. nih.gov. 9

Sources

Optimization

Preclinical Epilepsy &amp; Seizure Models: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Anti-Seizure Animal Models. Designed for researchers, scientists, and drug development professionals, this guide addresses the critical need for method refinement, reproducibil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Anti-Seizure Animal Models. Designed for researchers, scientists, and drug development professionals, this guide addresses the critical need for method refinement, reproducibility, and translational validity in preclinical epilepsy research. As mandated by initiatives like the NINDS Epilepsy Therapy Screening Program (ETSP) , moving from variable, unstandardized assays to self-validating, highly controlled models is paramount to discovering therapies for pharmacoresistant epilepsies.

As a Senior Application Scientist, I frequently encounter laboratories struggling with inconsistent seizure thresholds and high mortality rates. Below, I have synthesized field-proven troubleshooting strategies, focusing on the causality behind experimental choices to help you build robust, self-validating workflows.

Module 1: The Pentylenetetrazol (PTZ) Chemoconvulsant Model

Q: My PTZ model yields highly variable seizure onset times and unacceptably high mortality rates. How can I refine this?

A: The inherent variability in the PTZ model often stems from a "one-size-fits-all" dosing approach. PTZ acts as a GABA-A receptor antagonist. High single doses (e.g., 100 mg/kg) can cause rapid synaptic exhaustion, resulting in immediate Stage 6-7 seizures and fatal respiratory arrest, which confounds the evaluation of anti-seizure drugs (ASDs) .

Causality & Refinement: Biological variables such as sex hormones significantly influence seizure thresholds . To create a self-validating system, restrict initial pilot studies to a single sex (e.g., male Sprague-Dawley rats) and utilize a split-dose or dose-escalation protocol. A validated refinement is the 50 mg/kg + 30 mg/kg (30 mins later) regimen, which consistently induces Stage 6 seizures (clonic and tonic-clonic convulsions) while minimizing acute mortality . Alternatively, the PTZ Dose Escalation (PTZ-DE) model empirically determines the minimally effective dose, correcting for background strain differences .

Step-by-Step Methodology: Refined Split-Dose PTZ Protocol
  • Preparation: Freshly dissolve PTZ in 0.9% saline (50 mg/mL) immediately before use. Discard after 1 hour to prevent degradation .

  • Baseline Monitoring: Place the animal in the observation chamber for 15 minutes to habituate. If using EEG/telemetry, record baseline local field potentials to establish a normalized pre-seizure state .

  • First Administration: Inject 50 mg/kg PTZ subcutaneously (s.c.).

  • Observation (Phase 1): Monitor for 30 minutes. Score seizures using the modified Racine scale.

  • Second Administration: If the animal does not reach Stage 5/6 seizures, administer a subsequent 30 mg/kg s.c. dose .

  • Validation Check: A successful induction is marked by sustained bilateral forelimb clonus and lateral recumbency without immediate progression to death.

PTZ_Workflow Start Habituation & Baseline EEG Dose1 Administer PTZ 50 mg/kg s.c. Start->Dose1 Obs1 30 Min Observation (Racine Scale) Dose1->Obs1 Dec1 Stage 5/6 Reached? Obs1->Dec1 Success Valid Seizure Model (Proceed to ASD Testing) Dec1->Success Yes Dose2 Administer PTZ 30 mg/kg s.c. Dec1->Dose2 No Obs2 Continued Observation & EEG Recording Dose2->Obs2 Obs2->Success

Refined Split-Dose PTZ Seizure Induction Workflow.

Module 2: Electrical Stimulation Models (MES and 6 Hz)

Q: In the Maximal Electroshock Seizure (MES) test, some animals exhibit clonic paddling but fail to reach full tonic hindlimb extension (THE). What is causing this failure?

A: The MES test is designed to evaluate sodium-channel blockers (e.g., phenytoin, carbamazepine) by inducing a generalized tonic-clonic seizure . If THE is absent, the stimulus is likely sub-maximal. This is rarely a hardware failure; it is almost always an impedance issue at the electrode-tissue interface.

Causality & Refinement: Corneal electrodes are preferred over auricular clips because they provide a more direct and reproducible current path to the brain . However, dry corneas create high resistance, shunting current across the scalp rather than through the brain. Self-Validating Check: Always apply a drop of 0.5% proparacaine hydrochloride (local anesthetic) followed by 0.9% saline to the corneas 1 minute prior to stimulation. This ensures uniform conductivity and ethical compliance .

Q: We are trying to model pharmacoresistant epilepsy. Why are our standard AEDs working perfectly in the MES model, but failing in the clinic?

A: The MES model utilizes a 50-60 Hz stimulus that maximally activates all neuronal circuits, which is excellent for screening broad-spectrum drugs but poor for identifying therapies for drug-resistant focal seizures .

Refinement: Switch to the 6 Hz Psychomotor Seizure Model. By lowering the frequency to 6 Hz and increasing the pulse width (0.2 ms to 3.2 ms), the stimulus selectively recruits limbic structures (e.g., amygdala, hippocampus) without causing a generalized convulsion . At higher currents (44 mA in mice), this model exhibits profound pharmacoresistance to standard drugs like phenytoin and lamotrigine, aligning with the ETSP's focus on therapy-resistant populations .

Step-by-Step Methodology: MES Threshold (MEST) Staircase Protocol
  • Preparation: Restrain the animal gently. Apply 0.5% proparacaine and 0.9% saline to both corneas .

  • Initial Stimulation: Deliver the estimated CC50 (Convulsive Current 50%)—e.g., 50 mA for mice, 150 mA for rats (50-60 Hz, 0.2 s duration) .

  • Observation: Observe for exactly 3 seconds. A positive response is Tonic Hindlimb Extension (THE) exceeding 90 degrees from the torso .

  • Staircase Adjustment:

    • If THE occurs: Decrease the current by 10% for the next animal.

    • If THE does not occur: Increase the current by 10% for the next animal.

  • Validation: Calculate the CC50 using probit analysis once a minimum of 3 reversals (crossings between seizure and no-seizure) are achieved .

Electrical_Models Goal Select Electrical Seizure Model MES MES Test (50-60 Hz, 0.2s) Goal->MES SixHz 6 Hz Psychomotor (6 Hz, 3s, 44mA) Goal->SixHz MechMES Generalized Tonic-Clonic Screens Na+ Blockers MES->MechMES Mech6Hz Focal Limbic Seizures Screens Pharmacoresistance SixHz->Mech6Hz Check1 Ensure Corneal Saline for Low Impedance MechMES->Check1 Check2 Observe for Jaw Clonus & Straub Tail Mech6Hz->Check2

Decision Matrix and Troubleshooting for Electrical Seizure Models.

Module 3: Environmental and Welfare Variables

Q: My control group's baseline seizure threshold fluctuates wildly depending on the day of the week. What environmental factors should I audit?

A: Seizure susceptibility is highly sensitive to circadian rhythms and stress.

Causality & Refinement: Corticosterone fluctuations directly modulate neuronal excitability. Testing animals immediately after cage changing or transport induces acute stress, artificially raising the seizure threshold.

Self-Validating System: Implement a strict environmental control protocol:

  • Acclimate animals to the testing room for at least 1 hour prior to any procedure.

  • Conduct all testing within the same 3-hour window of the light cycle (e.g., 09:00 - 12:00) .

  • Group-house animals (social housing) unless scientifically justified, as isolation stress exacerbates epileptogenesis and alters drug metabolism .

Quantitative Data Summary: Model Parameters & Expected Outcomes

To facilitate rapid experimental design, the following table synthesizes the standard parameters and pharmacological profiles of the core models discussed .

Seizure ModelSpecies/StrainStimulus / DoseExpected PhenotypePharmacological Profile
Acute PTZ Rat (Sprague-Dawley)50 mg/kg + 30 mg/kg s.c.Stage 6 (Clonic/Tonic-clonic)Sensitive to GABAergics (e.g., Diazepam, Valproate)
MES Mouse (CF-1)50 mA, 50-60 Hz, 0.2sTonic Hindlimb Extension (THE)Sensitive to Na+ Blockers (e.g., Phenytoin, Carbamazepine)
6 Hz (Standard) Mouse (CF-1)32 mA, 6 Hz, 3.0sJaw clonus, forelimb paddlingSensitive to Levetiracetam, Valproate
6 Hz (Resistant) Mouse (CF-1)44 mA, 6 Hz, 3.0sFocal dyscognitive behaviorsResistant to Phenytoin, Lamotrigine; Sensitive to novel ASDs
PTZ Kindling Mouse / Rat35 mg/kg s.c. (Repetitive)Progressive epileptogenesisEvaluates disease modification / Anti-epileptogenesis

References

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats Source: MDPI URL:[Link]

  • Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model Source: Frontiers URL:[Link]

  • Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility Source: bioRxiv URL:[Link]

  • How do we choose the appropriate animal model for antiseizure therapy development? Source: Taylor & Francis URL:[Link]

  • Opportunities for improving animal welfare in rodent models of epilepsy and seizures Source: NC3Rs URL:[Link]

  • Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions Source: PMC URL:[Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs Source: ResearchGate URL:[Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies Source: Semantic Scholar URL:[Link]

  • A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy Source: PMC URL:[Link]

  • A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group Source: NIH URL:[Link]

  • Animal Models of Pharmacoresistant Epilepsy Source: Oxford Academic URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxic Effects of Organotin(IV) Complexes

Introduction: Beyond Platinum in Cancer Therapy For decades, platinum-based compounds like cisplatin have been a cornerstone of cancer chemotherapy. However, their clinical utility is often hampered by severe side effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Platinum in Cancer Therapy

For decades, platinum-based compounds like cisplatin have been a cornerstone of cancer chemotherapy. However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[1][2] This has catalyzed a paradigm shift in medicinal chemistry, driving the exploration of non-platinum metal-based therapeutics. Among these, organotin(IV) complexes have emerged as exceptionally promising candidates.[1][2][3] These compounds exhibit a wide spectrum of potent anticancer activities, in many cases surpassing that of cisplatin, while demonstrating potentially lower toxicity to healthy cells and more favorable excretion properties.[2][3]

This guide provides a comparative analysis of the cytotoxic effects of different classes of organotin(IV) complexes. We will delve into their common mechanisms of action, present quantitative experimental data comparing their efficacy, discuss critical structure-activity relationships, and provide a detailed protocol for their evaluation, empowering researchers to navigate this promising class of metallodrugs.

Pillar 1: The Mechanistic Underpinnings of Organotin(IV) Cytotoxicity

Organotin(IV) complexes do not rely on a single mode of action but rather induce cell death through a multi-pronged attack on cancerous cells. Understanding these mechanisms is key to designing more effective and selective drugs. The primary mechanism of cell death induced by these complexes is apoptosis, or programmed cell death.[1][2][3][4] This is often triggered via the intrinsic (or mitochondrial) pathway .

Key mechanistic events include:

  • Mitochondrial Disruption: Organotin(IV) compounds can induce a loss in the mitochondrial membrane potential. This disruption leads to the release of critical pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol.[3]

  • Caspase Activation: The released cytochrome c facilitates the formation of a protein complex known as the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases called caspases (e.g., caspase-9 and caspase-3).[3][4][5][6] These activated caspases are the executioners of apoptosis, systematically dismantling the cell.

  • DNA Interaction: While distinct from platinum drugs, some organotin(IV) complexes can interact with DNA, either through intercalation or by binding to the external phosphate groups, contributing to cellular demise.[3][4][7]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is another common mechanism, creating a state of high oxidative stress within the cancer cell that pushes it towards apoptosis.[4][5]

  • Cell Cycle Arrest: In addition to inducing apoptosis, these complexes can halt the cell division cycle at various checkpoints (e.g., G2/M phase), preventing the proliferation of cancer cells.[3][8][9]

The convergence of these events ensures the efficient elimination of malignant cells. The following diagram illustrates the central role of the mitochondrial pathway in organotin-induced apoptosis.

G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus Organotin Organotin(IV) Complex Mito Mitochondrial Membrane Disruption Organotin->Mito Induces CytC Cytochrome c Release Mito->CytC Release Apoptosome Apoptosome Formation CytC->Apoptosome Initiates Casp9 Pro-Caspase-9 -> Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-Caspase-3 -> Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by Organotin(IV) complexes.

Pillar 2: Comparative Cytotoxicity & Structure-Activity Relationships (SAR)

The cytotoxic efficacy of an organotin(IV) complex is not universal; it is profoundly influenced by its chemical structure. The two main determinants are (1) the number and nature of the organic groups (R) bonded directly to the tin (Sn) atom, and (2) the type of ligand coordinated to the metal center.

General Trend of Cytotoxicity: A well-established trend shows that the biological activity is dependent on the number of organic substituents, typically following the order: R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺ [3][10] Triorganotin(IV) complexes are generally the most potent, followed by diorganotin(IV) complexes.[3][10]

Influence of Organic Substituents and Ligands: The lipophilicity (the ability to dissolve in fats and cross cell membranes) and size of the organic groups (e.g., methyl, n-butyl, phenyl) play a crucial role.[7] For instance, complexes with n-butyl groups are often more potent than those with methyl or phenyl groups, potentially due to an optimal balance of lipophilicity that enhances cellular uptake.[5][7][9]

The data below, compiled from various studies, compares the half-maximal inhibitory concentration (IC₅₀) values of different organotin(IV) complexes against common human cancer cell lines. A lower IC₅₀ value indicates higher cytotoxic potency.

Complex TypeCompound Name/DescriptionTarget Cell LineIC₅₀ (µM)Reference
Triorganotin(IV) Triphenyltin(IV) carboxylate (Ph₃SnL1)MCF-7 (Breast)0.218[11]
Triorganotin(IV) Triphenyltin(IV) carboxylate (Ph₃SnL1)HT-29 (Colon)0.100[11]
Triorganotin(IV) Tributyltin(IV) carboxylate (C2)MCF-7 (Breast)0.19[5]
Triorganotin(IV) Tributyltin(IV) carboxylate (C2)HeLa (Cervical)3.25[5]
Triorganotin(IV) Triphenyltin(IV) carboxylate (Complex 2)MCF-7 (Breast)0.051[6]
Triorganotin(IV) Triphenyltin(IV) carboxylate (Complex 2)HeLa (Cervical)2.59[6]
Diorganotin(IV) Dibutyltin(IV) Schiff base (LTDB2)MDA-MB-231 (Breast)Superior to Cisplatin[9]
Diorganotin(IV) Diphenyltin(IV) complex (Bis(Ph2SnCl)Xylene)HeLa (Cervical)58.65[12]
Reference Drug CisplatinMCF-7 (Breast)15.83[11]
Reference Drug CisplatinHeLa (Cervical)Generally higher than many organotins[5][12]

Note: IC₅₀ values can vary based on experimental conditions (e.g., incubation time). The data is presented for comparative purposes.

This data clearly illustrates the superior potency of many organotin(IV) complexes over the clinical standard, cisplatin. Notably, triorganotin(IV) carboxylates consistently exhibit IC₅₀ values in the low micromolar to nanomolar range.[5][6][11] The structure-activity relationship is also evident, with butyl- and phenyl-substituted compounds showing high activity.[7][9]

Pillar 3: A Self-Validating Experimental Protocol for Cytotoxicity Assessment

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is widely used to determine the IC₅₀ values of potential anticancer compounds.[5][13]

Principle: The assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.

G start Start seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) to allow cell adherence seed->incubate1 treat 3. Treat with Compound Add serial dilutions of Organotin(IV) complexes. Include controls (vehicle & untreated). incubate1->treat incubate2 4. Incubate for 48-72h (37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10-20 µL of 5 mg/mL solution) to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h Allow formazan crystals to form add_mtt->incubate3 solubilize 7. Solubilize Crystals Remove media, add 150 µL DMSO. Shake for 10 min. incubate3->solubilize read 8. Measure Absorbance Use plate reader at ~570 nm solubilize->read analyze 9. Analyze Data Calculate % viability and determine IC₅₀ value using dose-response curve read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step MTT Assay Protocol

This protocol is designed to be self-validating by including essential controls.

  • Cell Seeding:

    • Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue to assess viability).

    • Dilute the cell suspension to a predetermined optimal density (typically 1,000-10,000 cells/well, which should be optimized for each cell line).[14][15]

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Control: Fill the outer perimeter wells with 100 µL of sterile PBS to minimize evaporation effects in the experimental wells.[14]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of each organotin(IV) complex in a suitable solvent (e.g., DMSO).[14]

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Controls (Crucial for data integrity):

      • Untreated Control: Wells containing cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This ensures the solvent itself is not causing cytotoxicity.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for a specified period, typically 48 to 72 hours.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (including controls).[14][15]

    • Incubate the plate for another 2 to 4 hours. During this time, purple formazan crystals will become visible in viable cells under a microscope.[15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[14]

    • Place the plate on a shaker for 5-10 minutes at a low speed to ensure complete dissolution.[14]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (OD of Treated Cells / OD of Untreated Control) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[13]

Conclusion and Future Outlook

The evidence is clear: organotin(IV) complexes represent a versatile and highly potent class of potential anticancer agents. Their cytotoxicity often exceeds that of established platinum drugs, and their efficacy is governed by predictable structure-activity relationships, where triorganotin(IV) compounds and those with specific organic moieties like n-butyl and phenyl groups show particular promise.[3][7] The primary mechanism of action involves the induction of apoptosis via the mitochondrial pathway, a hallmark of effective cancer therapeutics.[3][4]

Future research should focus on designing novel ligands that can enhance cancer cell selectivity, thereby widening the therapeutic window and minimizing off-target toxicity. The continued exploration of di- and triorganotin(IV) complexes, guided by the principles and methodologies outlined in this guide, holds significant potential for the development of the next generation of metal-based anticancer drugs.[1][4]

References

  • Devi, J., Boora, A., Rani, M., & Arora, T. (2023). Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 164-191. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Milaeva, E.R., et al. (2021). Mechanisms of the Cytotoxic Action of Organotin Compounds. R Discovery. [Link]

  • Kamaludin, N. F., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. [Link]

  • Shaik, F., et al. (2011). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell and tissue research, 345(2), 293–304. [Link]

  • Ahmad, S., et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC advances, 11(10), 5557–5573. [Link]

  • Devi, J., et al. (2023). Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents. PubMed. [Link]

  • de Almeida, R.F., et al. (2019). Structure-activity relationships of new Organotin(IV) anticancer agents and their cytotoxicity profile on HL-60, MCF-7 and HeLa human cancer cell lines. European Journal of Medicinal Chemistry, 181, 111544. [Link]

  • Uddin, I., et al. (2021). Triorganotin (IV) carboxylates as potential anticancer agents: Their synthesis, physiochemical characterization, and cytotoxic activity against HeLa and MCF‐7 cancer cells. Applied Organometallic Chemistry, 35(3). [Link]

  • Demertzis, M.A., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3209. [Link]

  • Wang, P., et al. (2019). Cell viability assays and IC50 calculation. Bio-protocol, 9(22), e3419. [Link]

  • Rasli, N.R., et al. (2023). Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest. Molecules, 28(8), 3376. [Link]

  • Khan, R., et al. (2018). Biological Potential and Structure Activity Relationships in Organotin (IV) and Pd(II) Compounds. ResearchGate. [Link]

  • Ahmad, S., et al. (2021). New Triorganotin(IV) Compounds with Aromatic Carboxylate Ligands: Synthesis and Evaluation of Pro-apoptotic. Preprints.org. [Link]

  • Abdualbasit M., Graisa, et al. (2022). Toxicity and anti-tumour activity of organotin (IV) compounds. Semantic Scholar. [Link]

  • Li, T., et al. (2023). Synthesis, crystal structure, and anticancer activity of organotin(IV) complexes based on chlorine substituted aryl ligands. ResearchGate. [Link]

  • Rehman, W., et al. (2005). Comparative study of structure: activity relationship of di and triorganotin (IV) complexes of monomethyl glutarate. ResearchGate. [Link]

  • Al-Fahdawi, M. Q., et al. (2022). Organotin(IV) Complexes as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy: A Narrative Review. ResearchGate. [Link]

  • Shang, X., et al. (2015). Dimeric diorganotin(iv) complexes with arylhydrazones of β-diketones: synthesis, structures, cytotoxicity and apoptosis properties. Dalton Transactions, 44(11), 5146-5155. [Link]

  • Al-Oqaili, R. M. M., et al. (2023). Organotin complexes with Schiff's base ligands: insights into their cytotoxic effects on lung cancer cells. Journal of Umm Al-Qura University for Applied Sciences. [Link]

  • Kamaludin, N. F., & Awang, N. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. [Link]

  • Singh, H., et al. (2023). Fluorescent Diorganotin(IV) Complexes as Anticancer Agents: Study of Cytotoxicity, Cellular Localization, and Mechanism of Cell Death. Organometallics. [Link]

Sources

Comparative

Unmasking Stereochemistry: A Comparison Guide to 13C NMR Chemical Shift Prediction in Thiazolidinones

Introduction Thiazolidin-4-ones are privileged heterocyclic scaffolds renowned for their diverse pharmacological profiles, including antidiabetic (e.g., glitazones), antimicrobial, and anticancer activities. During drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazolidin-4-ones are privileged heterocyclic scaffolds renowned for their diverse pharmacological profiles, including antidiabetic (e.g., glitazones), antimicrobial, and anticancer activities. During drug development, unambiguous structural elucidation of these derivatives is critical, as minor stereochemical variations—such as Z/E isomerization at exocyclic double bonds—drastically alter target binding affinity.

While 13C Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural characterization, experimental data alone is often insufficient to resolve complex isomeric mixtures or assign highly shielded quaternary carbons. To bridge this gap, researchers rely on computational NMR prediction. As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant predictive methodologies—Empirical/Machine Learning (ML) predictors versus Quantum Mechanical Density Functional Theory (DFT)—and provide a field-proven, self-validating workflow for the cross-validation of experimental and predicted 13C chemical shifts in thiazolidinones.

Section 1: The Contenders in NMR Prediction

1. Empirical and ML-Based Predictors (The Rapid Alternative) Software such as ACD/Labs, Mnova NMRPredict, and ChemDraw utilize Hierarchical Orthogonal Space Environment (HOSE) codes and neural networks to estimate chemical shifts based on massive databases of known structures.

  • Pros: Extremely fast (< 1 minute per molecule); excellent for routine verification of well-documented scaffolds.

  • Cons: Performance degrades significantly for novel, highly conjugated, or sterically hindered molecules that fall outside the training data.

2. Quantum Mechanical DFT-GIAO Methods (The Gold Standard) Density Functional Theory (DFT) coupled with the Gauge-Independent Atomic Orbital (GIAO) method calculates the magnetic shielding tensors directly from the molecule's optimized 3D electron density.

  • Pros: Highly accurate; accounts for complex 3D stereoelectronics, through-space anisotropic effects, and conformational Boltzmann averaging.

  • Cons: Computationally expensive, requiring hours to days depending on the molecule's conformational flexibility.

Section 2: Mechanistic Causality—Why Empirical Methods Struggle with Thiazolidinones

The thiazolidinone ring presents a unique stereoelectronic challenge. The system features a highly delocalized π-electron network involving the C4 carbonyl, the N3 lone pair, and the S1 atom. Furthermore, substituents at the C5 position (e.g., arylidene derivatives) frequently form exocyclic double bonds that can exist in distinct Z or E configurations, while the ring itself can adopt puckered conformations such as an envelope or half-chair[1].

Empirical predictors rely on 2D topological matching. If the database lacks extensive examples of a specific highly conjugated thiazolidinone, the predictor interpolates. This leads to significant errors—often exceeding 3.0 ppm for the C2 (methine/imino) and C5 carbons. These specific carbons are exquisitely sensitive to anisotropic deshielding from adjacent aromatic rings, a 3D phenomenon that 2D databases cannot accurately capture.

Conversely, DFT-GIAO calculations model the actual magnetic response of the molecule in an applied magnetic field. By explicitly calculating the 3D geometry, DFT captures the exact through-space shielding effects and subtle changes in hybridization[2]. Recent studies on acridine-thiazolidinone hybrids demonstrated that conformers alone were insufficient to account for NMR signal duplication observed experimentally; it required rigorous DFT-based spectral prediction to resolve the Z/E isomeric heterogeneity and confirm the nonplanar conformational dynamics[3].

Section 3: Cross-Validation Workflow & Experimental Protocols

To ensure scientific integrity, the cross-validation of 13C NMR shifts must be treated as a self-validating system, where both the experimental acquisition and the computational prediction contain internal checks for accuracy.

G ExpData Experimental 13C NMR (CDCl3, 100/125 MHz) Compare Statistical Cross-Validation (MAE, CP3, DP4+) ExpData->Compare Reference Shifts Structure Proposed 2D Structure (Thiazolidinone Scaffold) Structure->ExpData Synthesis & Acquisition Empirical Empirical/ML Prediction (HOSE Codes / Neural Nets) Structure->Empirical 2D Input ConfSearch Conformational Search (e.g., GFN2-xTB) Structure->ConfSearch 3D Modeling Empirical->Compare Predicted Shifts (Fast) DFTOpt DFT Geometry Optimization (B3LYP/6-311+G**) ConfSearch->DFTOpt Lowest Energy Conformers DFTGIAO GIAO Shielding Calculation & Boltzmann Averaging DFTOpt->DFTGIAO True Minima (No Imaginary Freq) DFTGIAO->Compare Predicted Shifts (Accurate) Result Unambiguous Stereochemical & Regioisomeric Assignment Compare->Result

Workflow for cross-validating experimental 13C NMR shifts with empirical and DFT-GIAO predictions.

Protocol 1: High-Resolution Experimental 13C NMR Acquisition

Causality: Accurate cross-validation requires quantitative or semi-quantitative carbon spectra to ensure minor isomeric peaks are not lost in the baseline noise.

  • Sample Preparation: Dissolve 25-30 mg of the highly purified thiazolidinone derivative in 0.6 mL of deuterated chloroform (CDCl3). Add 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer (yielding 100 or 125 MHz for the 13C resonance).

  • Acquisition Parameters: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Use a 30° pulse angle to prevent the saturation of slowly relaxing quaternary carbons (C2, C4, C5). Acquire a minimum of 1024 scans.

  • Self-Validation (Referencing): Lock the spectrometer to the deuterium resonance of CDCl3. Verify the calibration by ensuring the central peak of the solvent multiplet is exactly at δ 77.16 ppm, or the internal TMS peak is at δ 0.00 ppm.

Protocol 2: DFT-GIAO Computational Prediction

Causality: A single static 3D structure rarely represents the true state of a molecule in solution. NMR timescales observe a time-averaged ensemble of rapidly interconverting conformers[2].

  • Conformational Search: Execute a conformational search using semi-empirical methods (e.g., GFN2-xTB) to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the selected conformers at the DFT level using the B3LYP functional with a 6-311+G(d,p) or 6-311++G(d,p) basis set[4].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometries. The complete absence of imaginary frequencies confirms that the structure is a true energetic minimum, validating the geometry for downstream steps.

  • Magnetic Shielding Calculation: Compute the isotropic magnetic shielding tensors (σ) using the GIAO method at the same level of theory.

  • Boltzmann Averaging & Scaling: Calculate the Boltzmann-weighted average of the shielding tensors based on the relative free energies of the conformers. Convert these tensors to chemical shifts (δ) using linear scaling parameters derived from a standard reference set.

Section 4: Quantitative Performance Comparison

The following table summarizes the comparative performance of Empirical vs. DFT-GIAO methods when cross-validated against experimental 13C NMR data for heavily substituted thiazolidinones.

ParameterEmpirical/ML Predictors (e.g., ACD/Labs, Mnova)Quantum Mechanical (DFT-GIAO)
Underlying Methodology HOSE codes, Neural Networks, Database matchingFirst-principles quantum mechanics, electron density
Computational Time < 1 minute per moleculeHours to days per molecule (depending on conformers)
Conformational Awareness Low (relies on 2D topology)High (explicit 3D Boltzmann-weighted ensembles)
Mean Absolute Error (MAE) 2.5 - 5.0 ppm (higher for novel scaffolds)1.0 - 1.8 ppm (highly consistent)
Stereoisomer Resolution Poor (struggles with Z/E exocyclic double bonds)Excellent (can distinguish Z/E and exo/endo via DP4+ analysis)
Best Use Case Rapid screening, routine verification of known scaffoldsResolving ambiguous stereochemistry, novel derivatives
Conclusion

For routine structural confirmation of simple, well-documented molecules, empirical NMR predictors offer unmatched speed. However, when developing novel thiazolidinone therapeutics, the complex stereoelectronics and conformational flexibility of the ring demand a higher standard of evidence. Cross-validating experimental 13C NMR data with DFT-GIAO predictions provides a robust, self-validating framework that unambiguously resolves stereochemistry and ensures the structural integrity of your lead compounds.

References
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Source: nih.gov. URL:[Link]

  • Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids: A Combined Experimental and Theoretical Study. Source: acs.org. URL:[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Source: acs.org. URL:[Link]

  • Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). Source: researchgate.net. URL:[Link]

Sources

Validation

comparative docking studies of novel compounds with human equilibrative nucleoside transporters.

An in-depth comparative guide for researchers, scientists, and drug development professionals evaluating the performance, selectivity, and structural mechanisms of novel compounds targeting human equilibrative nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for researchers, scientists, and drug development professionals evaluating the performance, selectivity, and structural mechanisms of novel compounds targeting human equilibrative nucleoside transporters (hENTs).

Introduction: The Therapeutic Imperative of hENT Modulation

Human equilibrative nucleoside transporters 1 and 2 (hENT1 and hENT2) are ubiquitous transmembrane proteins responsible for the sodium-independent cellular influx and efflux of physiological nucleosides and synthetic nucleoside analog drugs[1]. Because these transporters dictate the bioavailability and intracellular accumulation of critical antiviral and antineoplastic agents (such as cytarabine, gemcitabine, and ribavirin), modulating their activity is a major pharmacological objective.

Historically, classic inhibitors like nitrobenzylmercaptopurine ribonucleoside (NBMPR) and dipyridamole have served as reference standards[2]. However, their clinical utility is limited by off-target effects and poor pharmacokinetic profiles. Recent comparative docking studies and high-throughput in vitro validations have identified novel chemical scaffolds—including repurposed tyrosine kinase inhibitors (TKIs) and synthesized dipyridamole analogues—that offer superior selectivity and potency[3][4].

Structural Basis of Selectivity: The Gly154/Ser154 Paradigm

The primary challenge in designing hENT inhibitors is achieving paralog selectivity between hENT1 and hENT2, which share approximately 46% sequence identity[2]. The causality behind the differential binding affinities of most classic and novel inhibitors traces back to a critical microdomain in the transmembrane architecture.

Specifically, the profound sensitivity of hENT1 to NBMPR (IC50 ~ 0.4–8.0 nM) compared to hENT2 (IC50 ~ 2.8 µM) is fundamentally driven by a single amino acid variance: Glycine 154 in hENT1 versus Serine 154 in hENT2 [5]. The presence of the bulkier, polar serine side chain in hENT2 alters the steric volume and hydrogen-bonding network of the orthosteric binding pocket, sterically hindering the binding of rigid, bulky inhibitor scaffolds. Consequently, comparative molecular docking workflows must explicitly center their grid generation around this residue to accurately predict paralog selectivity.

Pathway Extracellular Extracellular Space (Nucleosides/Drugs) hENT1 hENT1 Transporter (Gly154 Pocket) Extracellular->hENT1 Substrate Influx hENT2 hENT2 Transporter (Ser154 Pocket) Extracellular->hENT2 Substrate Influx Intracellular Intracellular Space (Metabolism/Signaling) hENT1->Intracellular hENT2->Intracellular Inhibitor Selective Inhibitor (e.g., NBMPR, Nilotinib) Inhibitor->hENT1 High Affinity Blockade Inhibitor->hENT2 Steric Hindrance

Mechanism of hENT transport and selective inhibition dictated by the Gly154/Ser154 variance.

Comparative Performance Data: Classic vs. Novel Inhibitors

To objectively evaluate novel compounds, their binding affinities (IC50) must be benchmarked against established hENT inhibitors. Recent studies utilizing recombinant hENT expression in yeast and mammalian functional knockout cell lines have yielded robust comparative data[3][4][6].

Table 1: Comparative Inhibitory Potency (IC50) of Selected Compounds on hENT1 and hENT2

Compound ClassCompound NamehENT1 IC50hENT2 IC50Selectivity Ratio (hENT2/hENT1)
Classic Inhibitor NBMPR0.4 - 8.0 nM2.8 µM~7,000x (hENT1 selective)
Classic Inhibitor Dipyridamole5.0 ± 0.9 nM356 ± 13 nM~71x (hENT1 selective)
Novel Analogue Compound 13*0.97 nM90.8 nM~93x (hENT1 selective)
Repurposed TKI Nilotinib0.7 ± 0.1 µM>300 µM>400x (hENT1 selective)
Repurposed TKI Bosutinib13 ± 1.0 µM>300 µM>23x (hENT1 selective)
Antiviral Darunavir85.98 µM8.23 µM~0.09x (hENT2 selective)

*Compound 13 is a synthesized dipyridamole analogue: 2,6-bis(diethanolamino)-4,8-diheptamethyleneimino-pyrimido[5,4d]pyrimidine[4].

Data Synthesis: While NBMPR remains the most potent hENT1 inhibitor, novel dipyridamole analogues like Compound 13 achieve sub-nanomolar efficacy without the mutagenic liabilities associated with NBMPR's 6-mercaptopurine metabolite[4]. Surprisingly, the BCR-ABL kinase inhibitor Nilotinib demonstrates potent, highly selective hENT1 inhibition, revealing a secondary mechanism of action that may impact the co-administration of nucleoside drugs in leukemia patients[3]. Conversely, Darunavir represents a rare class of compounds exhibiting preferential hENT2 inhibition[1].

Experimental Methodologies: A Self-Validating Framework

To ensure trustworthiness and reproducibility, the evaluation of novel hENT inhibitors requires a tightly coupled in silico to in vitro pipeline. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: Comparative Molecular Docking (In Silico)

Objective: Predict binding poses and theoretical affinities of novel ligands.

  • Target Preparation: Obtain high-resolution crystal structures or generate validated homology models of hENT1 and hENT2. Causality: Because hENTs are highly flexible membrane proteins, energy minimization must be performed using an implicit membrane environment (e.g., OPM database parameters) to preserve the native conformation of the transmembrane helices.

  • Grid Generation: Define the receptor grid box centered on the nucleoside-binding pocket (specifically enclosing Gly154 in hENT1 and Ser154 in hENT2).

  • Ligand Preparation: Assign proper protonation states at physiological pH (7.4) using tools like LigPrep.

  • Docking Execution: Utilize a robust docking engine (e.g., AutoDock Vina or Schrödinger Glide). Run flexible ligand docking while keeping the receptor rigid, followed by an induced-fit docking (IFD) refinement. Causality: IFD is critical because the bulky substituents of novel dipyridamole analogues require minor side-chain rearrangements to achieve optimal pi-pi stacking and hydrogen bonding.

  • Scoring & Validation: Calculate the binding free energy (ΔG). Validate the docking protocol by re-docking the co-crystallized ligand (e.g., NBMPR) and ensuring the Root Mean Square Deviation (RMSD) is < 2.0 Å.

Protocol 2: [3H]Uridine Uptake Assay (In Vitro Validation)

Objective: Empirically determine the IC50 of top computational hits using a self-validating biological system.

  • Cell Line Preparation: Utilize CRISPR-Cas9 functional knockout HeLa cell lines expressing only hENT1 or only hENT2[6]. Alternatively, use nucleoside transporter-deficient PK15NTD cells stably transfected with the respective transporters[2].

  • Buffer Equilibration: Wash cells with sodium-free transport buffer (e.g., Tris-buffered saline with N-methyl-D-glucamine) to eliminate background noise from sodium-dependent Concentrative Nucleoside Transporters (CNTs).

  • Inhibitor Incubation: Pre-incubate cells with varying concentrations of the novel compound (0.1 nM to 100 µM) for 15 minutes.

  • Self-Validating Control Arm (Critical Step): Run a parallel control group treated with 100 nM NBMPR. Causality: 100 nM NBMPR completely abolishes hENT1 activity but leaves hENT2 fully functional. By subtracting the NBMPR-insensitive uptake from total uptake, you isolate pure hENT1-mediated transport. If a novel compound reduces uptake in the hENT1 cells but fails to show an additive effect when combined with 100 nM NBMPR, it confirms the compound is acting specifically on the hENT1 target rather than causing non-specific membrane disruption.

  • Radioligand Addition: Add 1 µM [3H]uridine (2 µCi/ml) for exactly 1 minute to capture the initial linear phase of transport.

  • Termination & Quantification: Rapidly terminate uptake with ice-cold buffer containing 10 µM NBMPR and 10 µM dipyridamole. Lyse cells and measure intracellular radioactivity via liquid scintillation counting.

Workflow Target Target Preparation (hENT1/hENT2 Models) Docking Molecular Docking (Glide / AutoDock) Target->Docking Ligand Ligand Library (Novel Compounds) Ligand->Docking Scoring Scoring & IFD Refinement (Binding Free Energy) Docking->Scoring InVitro In Vitro Validation ([3H]Uridine Uptake Assay) Scoring->InVitro Top Hits Control Self-Validating Control (100 nM NBMPR Subtraction) InVitro->Control Internal Validation

End-to-end workflow for the computational discovery and self-validating in vitro testing of hENT inhibitors.

Conclusion

The transition from classic nucleoside transporter inhibitors to novel, highly selective compounds requires rigorous comparative docking paired with self-validating biological assays. By leveraging the structural nuances of the hENT binding pockets—specifically the Gly154/Ser154 divergence—researchers can computationally predict and empirically validate next-generation modulators. Compounds like Nilotinib and novel dipyridamole analogues represent a significant leap forward, offering potent hENT1 blockade that can be strategically utilized to enhance the intracellular retention and efficacy of nucleoside-based therapeutics.

References

  • Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1. National Institutes of Health (PMC).[Link]

  • Selective Inhibition of Human Equilibrative and Concentrative Nucleoside Transporters by BCR-ABL Kinase Inhibitors. National Institutes of Health (PMC).[Link]

  • Inhibition of hENT1 and hENT2 by NBMPR and dipyridamole. ResearchGate.[Link]

  • Glycine 154 of the equilibrative nucleoside transporter, hENT1, is important for nucleoside transport and for conferring sensitivity to the inhibitors nitrobenzylthioinosine, dipyridamole, and dilazep. National Institutes of Health (PubMed).[Link]

  • Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). National Institutes of Health (PMC).[Link]

  • Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling. National Institutes of Health (PubMed).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Chlorophenyl)thionicotinic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling 2-(4-Chlorophenyl)thionicotinic acid , a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling 2-(4-Chlorophenyl)thionicotinic acid , a highly reactive building block used in the synthesis of metal-organic frameworks (MOFs) and bioactive coordination compounds[1], understanding its structural behavior is the key to designing an effective safety and operational protocol.

This guide provides a self-validating framework for the safe handling, operational workflow, and disposal of this compound, ensuring that your laboratory practices are both scientifically rigorous and uncompromisingly safe.

Risk Assessment & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first deconstruct the molecule's hazard profile based on its structural components:

  • The Thionicotinic Acid Core: Thionicotinic acid derivatives exist in an equilibrium between thiol and thione tautomers[2]. The reactive thiol/thione moiety is a strong nucleophile and a recognized skin and eye irritant (GHS Hazard Codes H315, H319)[1]. It can cause severe ocular damage upon contact and generates a characteristic, highly persistent odor that requires strict ventilation controls[3].

  • The 4-Chlorophenyl Substituent: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). This is critical from a safety perspective: highly lipophilic compounds penetrate the stratum corneum (the skin's outer layer) much more efficiently than their hydrophilic counterparts.

  • Physical State (Powder): As a crystalline powder, the compound poses a significant inhalation risk (STOT SE 3, H335)[1]. Aerosolized dust can rapidly irritate the respiratory tract mucous membranes[4].

Quantitative PPE Matrix

Based on the causality outlined above, standard basic laboratory PPE is insufficient. The following table summarizes the mandatory PPE requirements, grounded in EN 374 and ASTM F739 permeation standards[5].

PPE CategorySpecificationHazard MitigatedCausality & Scientific Rationale
Hand Protection 6-mil to 8-mil Nitrile (EN 374 Type B/A)Dermal exposure, Skin Irrit. 2The lipophilic 4-chlorophenyl group enhances skin penetration. Standard 4-mil gloves offer insufficient breakthrough time if the compound is handled in aggressive solvents (e.g., Acetone, DMF), degrading in under 15 minutes[6].
Eye Protection Indirect Vented Safety GogglesEye Irrit. 2 (Severe)Thio-acids are severe eye irritants[4]. Goggles prevent staticky dust aerosols or solvent splashes from bypassing the protective barrier, unlike standard safety glasses.
Respiratory N95/P100 Particulate RespiratorSTOT SE 3 (H335)Required only if weighing outside a certified fume hood (highly discouraged). Mitigates inhalation of fine crystalline dust[3].
Body Protection Flame-Resistant (FR) Lab CoatSystemic contaminationPrevents accumulation of staticky powder on personal clothing. Must be fully buttoned with cuffs tucked into gloves.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Workflow A Pre-Operation (PPE Donning & Hood Check) B Material Transfer (Anti-static tools) A->B C Reaction Setup (Closed System) B->C D Decontamination (Oxidative Wash) C->D E Waste Segregation (Halogenated/Thiol) D->E

Fig 1. Standard operational workflow for handling 2-(4-Chlorophenyl)thionicotinic acid.

Step 1: Pre-Operation & Environmental Validation
  • Fume Hood Verification: Ensure the fume hood sash is at the correct operational height. Validation: Check the digital airflow monitor; it must read between 80-120 fpm (feet per minute).

  • PPE Donning & Integrity Check: Don the FR lab coat and safety goggles. Don a pair of 6-mil nitrile gloves. Validation: Perform a visual and tactile inflation test on the gloves to ensure zero micro-punctures before handling the chemical.

Step 2: Material Transfer & Weighing
  • Static Mitigation: 2-(4-Chlorophenyl)thionicotinic acid powder can hold a static charge, leading to sudden aerosolization. Use a static eliminator (ionizing gun) on the weigh boat before dispensing.

  • Dispensing: Use a grounded, anti-static micro-spatula. Weigh the material deep within the fume hood, at least 6 inches from the sash opening to prevent eddy currents from pulling dust into your breathing zone.

  • Solvent Interaction Warning: If you are dissolving the compound in aggressive polar aprotic solvents (like DMF or DMSO) or ketones (like Acetone), be aware that these solvents act as rapid carriers through nitrile[6]. Validation: If a solvent splash occurs on your gloves, immediately pause, doff the gloves, wash your hands, and don a new pair.

Step 3: Post-Operation Decontamination
  • Oxidative Wash: Thiol derivatives leave a lingering, noxious odor that can cause laboratory evacuations if mistaken for a gas leak. Wipe down the balance and surrounding fume hood area with a dilute sodium hypochlorite (bleach) solution. Causality: The bleach oxidizes the volatile thiol (-SH) into a non-volatile, odorless sulfonate (-SO3H).

  • Doffing: Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water[4].

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to contain the spread of the lipophilic powder and neutralize the reactive thiol group.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid/Powder Spill Assess->Solid Solution Solution Spill Assess->Solution Sweep Dampen & Sweep (Avoid Dust) Solid->Sweep Absorb Use Inert Absorbent (Vermiculite) Solution->Absorb Decon Decontaminate Surface (Dilute Bleach for Thiol) Sweep->Decon Absorb->Decon Dispose Halogenated Solid Waste Decon->Dispose

Fig 2. Logical decision tree for 2-(4-Chlorophenyl)thionicotinic acid spill response and decontamination.

Immediate Spill Protocol:
  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 10-foot radius.

  • Containment (Solid): Do NOT dry sweep, as this will aerosolize the irritant[3]. Lightly dampen an absorbent pad with water or a mild solvent (like ethanol) and carefully lay it over the powder to trap it.

  • Containment (Solution): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Neutralization: Apply a 5% bleach solution to the spill area, allow it to sit for 10 minutes to oxidize the thiol, then wipe clean.

  • Disposal Segregation: Because of the 4-chlorophenyl group, all collected spill material, contaminated gloves, and absorbent pads MUST be placed in a sealed container labeled strictly as Halogenated Solid Waste . Mixing this with non-halogenated waste violates environmental disposal regulations and can cause toxic gas release during incineration.

References

  • MDPI Molecules. Recent Advances in the Synthesis and Biological Studies of Five-Membered Azaheterocycle Derivatives (Crystal structure of neutral thionicotinic acid). Retrieved from: [Link]

  • Gloves.com. Best Disposable Gloves for Bleach, Acids & Solvents (Breakthrough Times). Retrieved from: [Link]

  • Starlab Group. StarGuard® Gloves: EN 374-1:2016 Terminology and Performance. Retrieved from:[Link]

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